Eltenac, chemically known as 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) [, ]. It is primarily studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation [, ].
Eltenac primarily acts by inhibiting cyclooxygenase (COX) enzymes [, ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever [, ]. By inhibiting COX enzymes, Eltenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects [, , ]. While its selectivity for COX-1 or COX-2 isoforms is not explicitly stated in the provided literature, research suggests it may have some COX-2 selectivity [].
Eltenac has been primarily investigated for its therapeutic potential in veterinary medicine, particularly in horses [, , , , , , , , ]. Research has focused on its efficacy in treating inflammation and pain associated with various conditions, including:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7